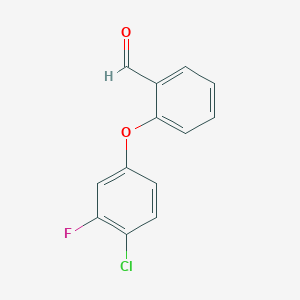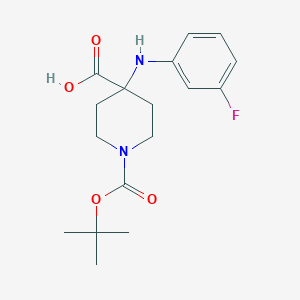
2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide is a synthetic organic compound that demonstrates interesting properties and potential applications across various scientific fields. This compound is noteworthy for its intricate molecular structure, featuring a combination of pyridine and furan rings, a cyano group, and other functional groups that contribute to its unique chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
This compound can be synthesized through a multi-step organic synthesis process involving a series of reactions such as nitration, reduction, and amidation. For instance, the synthesis might start with the nitration of a pyridine derivative, followed by reduction to form an amino-pyridine. Subsequent reactions would involve introducing the furan ring and acetyl group through processes like nucleophilic substitution and acylation.
Industrial Production Methods
On an industrial scale, the production of 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide would typically involve optimized reaction conditions to maximize yield and minimize costs. These might include the use of catalysts, controlled temperatures, and specific solvents to enhance reaction efficiency and product purity.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Oxidation: : Transformations involving the cyano and pyridine groups.
Reduction: : Primarily affecting the oxopyridine moiety.
Substitution: : Both nucleophilic and electrophilic substitutions can occur, particularly involving the pyridine and furan rings.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong oxidizing agents like potassium permanganate for oxidation reactions, and reducing agents such as sodium borohydride for reduction processes. Substitution reactions often utilize reagents such as alkyl halides under alkaline conditions.
Major Products
The major products formed from these reactions vary based on the conditions. Oxidation reactions might yield carboxylic acids or aldehydes, while reduction reactions could result in amines or hydroxyl derivatives. Substitution reactions typically produce derivatives with modified pyridine or furan rings.
Scientific Research Applications
Chemistry
In chemistry, 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide is used as a building block for synthesizing more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
Medicine
In medicine, there is interest in its potential use as a pharmacophore for designing new therapeutic agents. Its ability to interact with various molecular targets makes it a candidate for drug development, particularly in the fields of oncology and neurology.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require particular chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The cyano group and the pyridine ring can form hydrogen bonds and π-π interactions, which are crucial for binding to active sites of enzymes or receptor pockets, thereby modulating their activity and function.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
2-(4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide
N-(furan-2-ylmethyl)acetamide
Uniqueness
The presence of both the cyano group and the furan ring in the same molecule makes 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide unique compared to other similar compounds
This detailed examination of this compound underscores its significance and versatility.
Properties
IUPAC Name |
2-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)-N-(furan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c1-10-6-11(2)18(15(20)13(10)7-16)9-14(19)17-8-12-4-3-5-21-12/h3-6H,8-9H2,1-2H3,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJCDNBAFGLQRBW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC(=O)NCC2=CC=CO2)C#N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
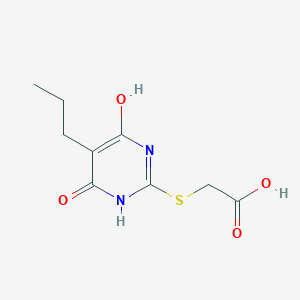
![6-(((7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-7-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2354979.png)

![3-[(3-Methylphenyl)amino]-2,3-dihydro-1lambda6-thiophene-1,1-dione](/img/structure/B2354984.png)
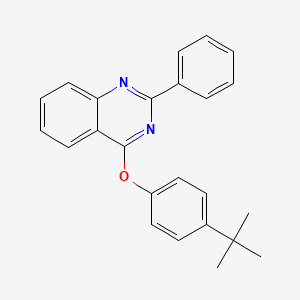
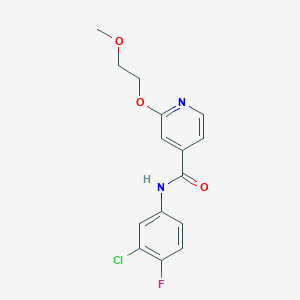
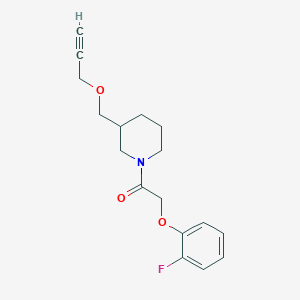
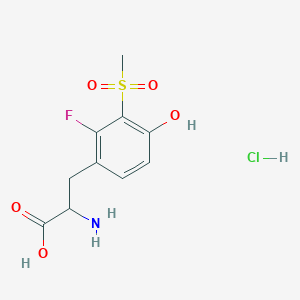
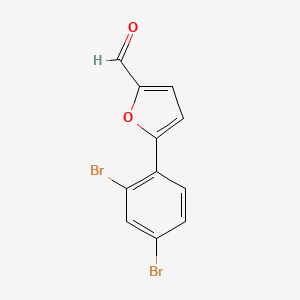
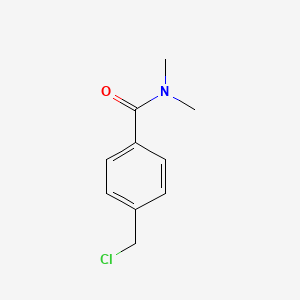
![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone](/img/structure/B2354994.png)
